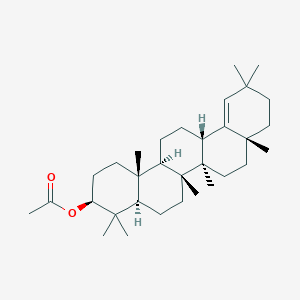

Germanicol acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h20,22,24-26H,10-19H2,1-9H3/t22-,24+,25-,26+,29-,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMDSFSBFAGDCK-SPFANWNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4C5=CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4C5=CC(CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10483-91-7 | |

| Record name | Germanicol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10483-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Germanicol Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological activities of Germanicol acetate, a naturally occurring triterpenoid. The information is compiled from scientific literature and databases to support research and development efforts.

Core Physicochemical Properties

Germanicol acetate (CAS No: 10483-91-7) is a pentacyclic triterpenoid derived from various plant sources.[1] Its core identifying and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | [(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl] acetate | [2] |

| Molecular Formula | C₃₂H₅₂O₂ | [1][2] |

| Molecular Weight | 468.76 g/mol | [3] |

| CAS Number | 10483-91-7 | [1][2][4] |

| Physical State | Powder | [3][5] |

| Melting Point | 283.5 - 284.5 °C | [4] |

| Boiling Point | 505.1 ± 49.0 °C (Predicted) | [4] |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [4] |

| XLogP3-AA | 10 | [2] |

Solubility and Spectroscopic Data

The solubility and spectroscopic characteristics are crucial for experimental design and structural confirmation.

| Property | Data | Source |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Kovats Retention Index | 3343 (Standard non-polar column) | [2][6] |

| ¹³C NMR | Spectral data has been recorded for this compound. | [2] |

| ¹H NMR | Spectral data is available from certain suppliers. | [5] |

| Mass Spectrometry | Used for structural elucidation. | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections describe protocols relevant to the study of Germanicol acetate.

Isolation and Purification from Natural Sources

Germanicol acetate can be isolated from various plants, including the latex of Euphorbia umbellata.[3] The general workflow involves solvent partitioning followed by chromatographic separation.

Protocol: Biomitored Fractionation of Euphorbia umbellata Latex [3]

-

Extraction & Partitioning: The latex is subjected to liquid-liquid fractionation using solvents of increasing polarity, typically starting with hexane, followed by chloroform, ethyl acetate, and methanol.

-

Bioassay: Each fraction is tested for biological activity (e.g., cytotoxicity) to identify the most active fraction. The hexane fraction has been reported to show the highest cytotoxicity against Jurkat cells.[3]

-

Chromatographic Separation: The most active fraction (hexane) is subjected to further separation using chromatographic procedures (e.g., column chromatography) to isolate individual compounds.

-

Compound Identification: The structure of the isolated compounds, including Germanicol acetate, is confirmed using spectroscopic methods such as 1D/2D NMR and Mass Spectrometry.[3]

In Vitro Cytotoxicity Testing (MTT Assay)

The cytotoxic effects of Germanicol acetate and its parent extracts are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Protocol: MTT Assay for Jurkat Cells [3]

-

Cell Seeding: Jurkat cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize.

-

Compound Treatment: Cells are treated with various concentrations of Germanicol acetate (or the test extract) and a control (e.g., vincristine) for a specified period (e.g., 72 hours).

-

MTT Incubation: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically ~570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

References

- 1. Germanicol acetate | 10483-91-7 | KAA48391 | Biosynth [biosynth.com]

- 2. Germanicol acetate | C32H52O2 | CID 14167342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Germanicol acetate | CAS:10483-91-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. germanicol acetate | 10483-91-7 [chemicalbook.com]

- 5. acubiochem.com [acubiochem.com]

- 6. Germanicol (18-oleanenol) acetate [webbook.nist.gov]

Germanicol Acetate: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanicol acetate is a pentacyclic triterpenoid acetate that has garnered interest within the scientific community for its potential therapeutic properties. As a secondary metabolite found in various plant species, it represents a class of natural products with diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of germanicol acetate, detailed methodologies for its isolation and purification, and a summary of its biological effects, with a focus on its cytotoxic and potential anti-cancer properties.

Natural Sources of Germanicol Acetate

Germanicol acetate is predominantly isolated from the latex of plants belonging to the Euphorbiaceae family. The most cited natural source for this compound is:

-

Euphorbia umbellata (Pax) Bruyns : The latex of this plant, commonly known as the "African milk bush," is a significant source of germanicol acetate. It is often found alongside other triterpenoids, most notably euphol.[1][2]

Other reported plant sources include:

-

Euphorbia heterophylla L. [3]

-

Ficus palmata

The compound is typically present in the non-polar fractions of plant extracts, particularly in the hexane-soluble portion of the latex.[1][2]

Isolation and Purification of Germanicol Acetate

While specific, detailed protocols for the isolation of germanicol acetate are not extensively published, a general methodology can be constructed based on standard phytochemical techniques for the separation of triterpenoids from plant latex.

Experimental Protocol: General Method for Isolation and Purification

This protocol is a composite of described methods for the fractionation of Euphorbia latex and purification of triterpenoids.

1. Latex Collection and Initial Extraction:

-

Fresh latex is carefully collected from the plant.

-

The collected latex is lyophilized (freeze-dried) to remove water and yield a dry powder.

-

The dried latex is then subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a non-polar solvent such as n-hexane to separate lipophilic compounds, including triterpenoid acetates.

2. Fractionation of the Crude Extract:

-

The crude hexane extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to column chromatography over silica gel.

-

A solvent gradient is typically employed, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized using a suitable staining reagent (e.g., ceric sulfate spray followed by heating).

3. Purification of Germanicol Acetate:

-

Fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic methods) are pooled.

-

Further purification is achieved through repeated column chromatography or by using preparative High-Performance Liquid Chromatography (HPLC).

-

A typical preparative HPLC separation might involve a silica gel column with an isocratic or gradient elution using a mixture of n-hexane and ethyl acetate.

4. Structure Elucidation:

-

The purity and identity of the isolated germanicol acetate are confirmed using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR spectroscopy are used to determine the chemical structure.

-

Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

-

The following diagram illustrates a general workflow for the isolation of germanicol acetate:

Biological Activity and Data Presentation

Germanicol acetate has been reported to exhibit cytotoxic properties. However, much of the available data pertains to fractions containing this compound rather than the pure isolate.

| Sample | Cell Line | Assay | Result (IC50) | Reference |

| Hexane fraction of E. umbellata latex | Jurkat | MTT Assay | 1.87 µg/mL | [1] |

Note: The hexane fraction of E. umbellata latex contains euphol as the major component, along with germanicol acetate.

Studies on the non-acetylated form, germanicol , have shown selective antiproliferative activity against human colon cancer cell lines (HCT-116 and HT-29). This activity is mediated through the induction of apoptosis and suppression of cell migration.[4][5]

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by pure germanicol acetate are not yet well-defined in the scientific literature. General reports suggest that its therapeutic potential may be attributed to the inhibition of specific signaling pathways associated with inflammation and cellular proliferation.

The hexane fraction of Euphorbia umbellata latex, which contains germanicol acetate, has been shown to induce:

-

Apoptosis : Characterized by DNA fragmentation.

-

Cell Cycle Arrest : Specifically at the G0/G1 phase.[1]

While the direct molecular targets of germanicol acetate have not been fully elucidated, the observed biological activities of the fractions containing it suggest a potential role in the modulation of cell cycle and apoptotic pathways. The following diagram represents a hypothetical signaling pathway based on the effects observed for the germanicol-containing fraction.

Conclusion

Germanicol acetate is a naturally occurring triterpenoid with potential cytotoxic activity. Its primary source is the latex of Euphorbia umbellata. While methods for its isolation are based on standard phytochemical techniques, a detailed, optimized protocol has yet to be published. The biological activity of pure germanicol acetate requires further investigation to determine its specific IC50 values against a range of cancer cell lines and to elucidate the precise molecular mechanisms and signaling pathways involved in its mode of action. Future research in these areas will be crucial for evaluating its potential as a lead compound in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Components of the Dried Latex of Euphorbia resinifera Berg and Its Medicinal Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Germanicol induces selective growth inhibitory effects in human colon HCT-116 and HT29 cancer cells through induction of apoptosis, cell cycle arrest and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Germanicol Acetate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germanicol acetate, a pentacyclic triterpenoid found in various plant species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide delineates the biosynthetic pathway of germanicol acetate, from primary metabolites to the final acetylated product. It details the enzymatic steps, summarizes available quantitative data, provides comprehensive experimental protocols for pathway elucidation, and includes visualizations of the metabolic route and experimental workflows. While the complete pathway is outlined, it is noteworthy that specific details regarding the terminal acetylation step are based on characterized homologous enzymes, as the definitive acetyltransferase for germanicol has not been exclusively isolated and characterized.

The Biosynthetic Pathway of Germanicol Acetate

The biosynthesis of germanicol acetate is a multi-step process that originates from the central carbon metabolism and proceeds through the well-established mevalonate (MVA) pathway to produce the universal isoprene unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are then utilized to construct the triterpenoid backbone, which undergoes cyclization and a final acetylation step.

The Mevalonate (MVA) Pathway: Synthesis of Isoprenoid Precursors

The initial stages of germanicol acetate biosynthesis occur in the cytoplasm and follow the MVA pathway. This pathway converts acetyl-CoA into IPP and DMAPP.

-

Step 1: Acetoacetyl-CoA Formation: Two molecules of acetyl-CoA are condensed by acetoacetyl-CoA thiolase (AACT) to form acetoacetyl-CoA.

-

Step 2: HMG-CoA Synthesis: Hydroxymethylglutaryl-CoA synthase (HMGS) catalyzes the condensation of acetoacetyl-CoA and another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Step 3: Mevalonate Production: HMG-CoA reductase (HMGR) , a key rate-limiting enzyme, reduces HMG-CoA to mevalonate.

-

Step 4 & 5: Phosphorylation: Mevalonate is sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK) to produce mevalonate-5-pyrophosphate.

-

Step 6: Decarboxylation: Mevalonate-5-pyrophosphate decarboxylase (MVD) decarboxylates mevalonate-5-pyrophosphate to yield isopentenyl pyrophosphate (IPP).

-

Step 7: Isomerization: Isopentenyl pyrophosphate isomerase (IDI) catalyzes the reversible isomerization of IPP to dimethylallyl pyrophosphate (DMAPP).

Squalene Biosynthesis: The Triterpenoid Precursor

IPP and DMAPP are the building blocks for the C30 precursor of all triterpenoids, squalene.

-

Step 1: Geranyl Pyrophosphate (GPP) Synthesis: One molecule of IPP and one molecule of DMAPP are condensed by geranyl pyrophosphate synthase (GPPS) to form the C10 compound, geranyl pyrophosphate (GPP).

-

Step 2: Farnesyl Pyrophosphate (FPP) Synthesis: GPP is then condensed with another molecule of IPP by farnesyl pyrophosphate synthase (FPPS) to produce the C15 compound, farnesyl pyrophosphate (FPP).

-

Step 3: Squalene Synthesis: Two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the C30 hydrocarbon, squalene.

Cyclization and Formation of Germanicol

The linear squalene molecule undergoes cyclization to form the pentacyclic triterpenoid skeleton of germanicol.

-

Step 1: Epoxidation: Squalene epoxidase (SQE) introduces an epoxide group at the C2-C3 position of squalene, forming 2,3-oxidosqualene.

-

Step 2: Cyclization: Germanicol synthase , an oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene to produce germanicol. This enzyme is a key branching point in triterpenoid biosynthesis.

Acetylation: The Final Step to Germanicol Acetate

The final step in the biosynthesis of germanicol acetate is the acetylation of the hydroxyl group of germanicol. While the specific enzyme responsible for this reaction has not been definitively characterized, evidence points towards a member of the triterpene acetyltransferase family. For instance, a pentacyclic triterpene acetyltransferase from lettuce (Lactuca sativa), designated as LsTAT1, has been shown to be involved in the biosynthesis of various triterpene acetates, including germanicol acetate[1][2][3]. Therefore, it is proposed that a homologous enzyme catalyzes this final step.

-

Proposed Step: A triterpene acetyltransferase (TAT) , likely belonging to the BAHD acyltransferase superfamily, transfers an acetyl group from acetyl-CoA to the C-3 hydroxyl group of germanicol, yielding germanicol acetate[4][5][6].

Data Presentation

Table 1: Enzymes in the Germanicol Acetate Biosynthesis Pathway

| Step | Enzyme | Abbreviation | Substrate(s) | Product(s) |

| 1.1.1 | Acetoacetyl-CoA thiolase | AACT | Acetyl-CoA (x2) | Acetoacetyl-CoA |

| 1.1.2 | HMG-CoA synthase | HMGS | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA |

| 1.1.3 | HMG-CoA reductase | HMGR | HMG-CoA | Mevalonate |

| 1.1.4 | Mevalonate kinase | MVK | Mevalonate | Mevalonate-5-phosphate |

| 1.1.5 | Phosphomevalonate kinase | PMVK | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate |

| 1.1.6 | Mevalonate-5-pyrophosphate decarboxylase | MVD | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) |

| 1.1.7 | Isopentenyl pyrophosphate isomerase | IDI | IPP | Dimethylallyl pyrophosphate (DMAPP) |

| 1.2.1 | Geranyl pyrophosphate synthase | GPPS | IPP, DMAPP | Geranyl pyrophosphate (GPP) |

| 1.2.2 | Farnesyl pyrophosphate synthase | FPPS | GPP, IPP | Farnesyl pyrophosphate (FPP) |

| 1.2.3 | Squalene synthase | SQS | FPP (x2) | Squalene |

| 1.3.1 | Squalene epoxidase | SQE | Squalene | 2,3-Oxidosqualene |

| 1.3.2 | Germanicol synthase | - | 2,3-Oxidosqualene | Germanicol |

| 1.4 | Triterpene acetyltransferase (putative) | TAT | Germanicol, Acetyl-CoA | Germanicol acetate, CoA |

Table 2: Quantitative Data on Germanicol Content in Ficus Species

Data from a study by Siddiqui et al. (2014) using a validated HPTLC densitometric method.[7][8]

| Plant Species | Germanicol Content (% w/w in leaves) |

| Ficus carica | 0.21 |

| Ficus nitida | 0.22 |

| Ficus palmata | 1.06 |

| Ficus vasta | 0.27 |

Experimental Protocols

Heterologous Expression and In Vitro Enzyme Assay for Triterpene Acetyltransferase (TAT)

This protocol is adapted from the characterization of LsTAT1 from lettuce and can be applied to identify and characterize putative germanicol acetyltransferases[1][2][3].

3.1.1. Heterologous Expression in Saccharomyces cerevisiae

-

Gene Cloning: Amplify the full-length cDNA of the candidate TAT gene and clone it into a yeast expression vector (e.g., pYES2/CT).

-

Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

-

Culture and Induction: Grow the transformed yeast cells in appropriate selection media. Induce protein expression by transferring the cells to a medium containing galactose.

-

Microsome Isolation: Harvest the yeast cells and disrupt them using glass beads in a suitable buffer. Centrifuge the lysate to pellet cell debris, and then ultracentrifuge the supernatant to pellet the microsomal fraction. Resuspend the microsomes in a storage buffer.

3.1.2. In Vitro Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, germanicol (as substrate), acetyl-CoA (as the acetyl donor), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Extraction: Stop the reaction and extract the products with an organic solvent such as ethyl acetate or hexane.

-

Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify germanicol acetate.

Quantitative Analysis of Germanicol and Germanicol Acetate in Plant Tissues

This protocol is based on High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of germanicol, and can be adapted for germanicol acetate[7][8].

-

Sample Preparation: Dry and powder the plant material. Extract the powder with a suitable solvent (e.g., methanol or chloroform) using sonication or soxhlet extraction.

-

HPTLC Analysis:

-

Apply the extracts and a standard solution of germanicol (and germanicol acetate if available) onto a pre-coated silica gel HPTLC plate.

-

Develop the plate in a suitable mobile phase (e.g., hexane:chloroform, 55:45, v/v).

-

After development, dry the plate and derivatize it with a suitable reagent (e.g., p-anisaldehyde reagent) followed by heating to visualize the spots.

-

-

Densitometric Analysis: Scan the plate with a densitometer at the wavelength of maximum absorbance for the derivatized germanicol spot (e.g., 525 nm).

-

Quantification: Calculate the concentration of germanicol in the samples by comparing the peak areas with the standard curve.

Mandatory Visualization

Diagram 1: Biosynthesis Pathway of Germanicol Acetate

Caption: The biosynthetic pathway of Germanicol Acetate from Acetyl-CoA.

Diagram 2: Experimental Workflow for TAT Characterization

Caption: Workflow for heterologous expression and characterization of a triterpene acetyltransferase.

Conclusion

The biosynthesis of germanicol acetate follows the general pathway of triterpenoid synthesis, originating from the MVA pathway and proceeding through squalene and 2,3-oxidosqualene intermediates. The key steps involve the cyclization of 2,3-oxidosqualene by germanicol synthase and a final acetylation of germanicol, likely catalyzed by a triterpene acetyltransferase homologous to the recently characterized LsTAT1 from lettuce. While the core pathway is well-understood, further research is required to definitively identify and characterize the specific acetyltransferase responsible for germanicol acetate formation in various plant species. The experimental protocols and data presented here provide a framework for future studies aimed at elucidating the finer details of this pathway and for the metabolic engineering of germanicol acetate production.

References

- 1. Frontiers | Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce [frontiersin.org]

- 2. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of BAHD‐acyltransferase enzymes involved in ingenane diterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

Preliminary Cytotoxicity Screening of Germanicol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanicol acetate, a pentacyclic triterpenoid, has garnered interest within the scientific community for its potential as a cytotoxic agent. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Germanicol acetate and its parent compound, Germanicol. The document details the cytotoxic effects observed in various cancer cell lines, outlines the experimental methodologies employed in these assessments, and visualizes the cellular processes influenced by these compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Data Presentation: Cytotoxic Activity of Germanicol and Germanicol Acetate

The cytotoxic effects of Germanicol and Germanicol acetate have been evaluated against several human cancer cell lines. The following tables summarize the quantitative and qualitative data obtained from these preliminary screenings.

Table 1: Cytotoxic Activity of Germanicol

| Cell Line | Cancer Type | Assay | Key Findings |

| HCT-116 | Colon Carcinoma | MTT, LDH | Selective and dose-dependent cytotoxicity.[1] |

| HT-29 | Colon Carcinoma | MTT, LDH | Potent and dose-dependent cytotoxicity.[1] |

| CCD-18Co | Normal Colon Fibroblast | MTT | Lower cytotoxicity compared to cancer cell lines.[1] |

Table 2: Cytotoxic Activity of Germanicol Acetate

| Cell Line | Cancer Type | Assay | Key Findings |

| Jurkat | T-cell Leukemia | Not Specified | Slight cytotoxic activity observed. |

Note: While a specific IC50 value for Germanicol acetate against Jurkat cells is not available in the reviewed literature, studies indicate its cytotoxic effect is minimal compared to standard anticancer drugs like vincristine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive overview of the standard protocols used in the preliminary cytotoxicity screening of compounds like Germanicol acetate.

Cell Culture and Maintenance

Human cancer cell lines, such as HCT-116, HT-29, and Jurkat, are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of Germanicol Acetate

Germanicol acetate is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with the cell culture medium to achieve the desired final concentrations for the experiments. A vehicle control containing the same concentration of DMSO is always included in the assays.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 × 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Germanicol acetate or the vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.

-

Cell Seeding and Treatment: Cells are seeded and treated with Germanicol acetate as described for the MTT assay.

-

Supernatant Collection: After the incubation period, the culture supernatant is collected from each well.

-

LDH Reaction: The supernatant is mixed with the LDH assay reagent mixture according to the manufacturer's instructions.

-

Incubation: The mixture is incubated at room temperature for a specified time, protected from light.

-

Absorbance Measurement: The absorbance is measured at 490 nm. The amount of LDH released is proportional to the number of lysed cells.

Apoptosis Assays

This method is used to visualize morphological changes associated with apoptosis.

-

Cell Seeding and Treatment: Cells are grown on coverslips in a 6-well plate and treated with Germanicol acetate.

-

Staining: After treatment, the cells are washed with PBS and stained with a mixture of DAPI (4′,6-diamidino-2-phenylindole) and AO/EB.

-

Visualization: The stained cells are observed under a fluorescence microscope. DAPI stains the nuclei of all cells (blue), while AO/EB staining distinguishes between live (green), early apoptotic (bright green with condensed chromatin), late apoptotic (orange), and necrotic (red) cells.

This assay quantitatively determines the percentage of apoptotic cells.

-

Cell Harvesting and Treatment: Cells are treated with Germanicol acetate, harvested, and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Cell cycle distribution is analyzed using PI staining and flow cytometry.

-

Cell Treatment and Fixation: Cells are treated with Germanicol acetate, harvested, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and incubated with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of a compound on cell migration.

-

Monolayer Formation: Cells are grown to confluence in a 6-well plate.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with a medium containing Germanicol acetate or a vehicle control.

-

Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, 24, and 48 hours).

-

Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

Signaling Pathway: Germanicol-Induced Apoptosis

Logical Relationship: Effects of Germanicol on Cancer Cell Processes

References

Germanicol Acetate: A Technical Guide to Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preliminary scientific findings regarding the mechanism of action of Germanicol Acetate, a naturally occurring triterpenoid compound. The information is collated from foundational studies investigating its potential therapeutic effects, with a primary focus on its anti-cancer properties. This guide is intended to serve as a resource for professionals in the fields of pharmacology, oncology, and drug development.

Core Anti-Cancer Mechanism of Action: Induction of Apoptosis

The principal mechanism of action identified in preliminary studies is the selective induction of apoptosis in human colon cancer cells.[1][2][3][4][5] Research indicates that Germanicol exhibits a potent, dose-dependent cytotoxic effect against cancer cell lines while demonstrating significantly lower toxicity towards normal, healthy cells.[2][4] This selective activity is mediated through the initiation of programmed cell death, suppression of cell migration, and cell cycle arrest.[2][4]

Quantitative Data Summary

The effects of Germanicol have been primarily evaluated against human colon cancer cell lines HCT-116 and HT-29. The following table summarizes the dose-dependent effects observed in these preliminary studies.

| Concentration Range (µM) | Target Cell Lines | Observed Biological Effect | Reference |

| 5 - 20 µM | HCT-116, HT-29 | No significant cytotoxic effects observed. | [2] |

| 40 - 100 µM | HCT-116, HT-29 | Potent, dose-dependent cytotoxicity and induction of cell death.[1][2] | [1][2] |

| 0 - 100 µM (48h) | HCT-116 | Dose-dependent induction of apoptosis, characterized by chromatin condensation and DNA damage.[1] | [1] |

| 0 - 100 µM (up to 48h) | HCT-116 | Dose-dependent inhibition of cancer cell migration.[1] | [1] |

Note: In one study involving a hexane fraction from Euphorbia umbellata containing Germanicol Acetate and euphol, the isolated compounds demonstrated poor individual cytotoxic activity against Jurkat cells, suggesting the anti-cancer effects may be due to synergistic action with other constituents in the extract.[6][7]

Key Experimental Protocols

The following methodologies were central to elucidating the anti-cancer mechanism of Germanicol.

-

Cell Cytotoxicity Assessment (MTT Assay):

-

Human colon cancer cells (HCT-116, HT-29) and normal colon fibroblasts (CCD-18Co) are seeded in 96-well plates.

-

After incubation, cells are treated with varying concentrations of Germanicol (e.g., 0-100 µM) for a specified period (e.g., 24-48 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance is measured with a spectrophotometer at a specific wavelength (e.g., 570 nm) to quantify cell viability.[2]

-

-

Apoptosis Quantification (Annexin V-FITC Assay):

-

Cells are treated with Germanicol as described above.

-

Both floating and adherent cells are collected and washed with a binding buffer.

-

Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.

-

The stained cell population is analyzed using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4]

-

-

Apoptosis Morphology Assessment (Fluorescence Microscopy):

-

Cells are cultured on coverslips and treated with Germanicol.

-

Cells are stained with DNA-binding fluorescent dyes such as DAPI (4',6-diamidino-2-phenylindole) or a combination of Acridine Orange/Ethidium Bromide (AO/EB).

-

DAPI staining reveals nuclear morphology; apoptotic cells exhibit condensed chromatin and fragmented nuclei.[2]

-

AO/EB staining differentiates cell states: live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, and late apoptotic cells appear orange-red.[2][3]

-

The morphology is observed and documented using a fluorescence microscope.

-

-

Cell Migration Assay (Wound Healing Assay):

-

A confluent monolayer of HCT-116 cells is created in a culture plate.

-

A sterile pipette tip is used to create a linear "wound" or scratch in the monolayer.

-

Cellular debris is washed away, and the cells are treated with different concentrations of Germanicol.

-

The closure of the wound is monitored and photographed at various time points (e.g., 0, 12, 24, 48 hours).[1][2]

-

The rate of cell migration is quantified by measuring the width of the gap.

-

Visualized Workflows and Pathways

Caption: General experimental workflow for assessing the anti-cancer activity of Germanicol.

Caption: High-level overview of Germanicol-induced apoptosis in colon cancer cells.

Potential Anti-inflammatory Mechanism of Action

While direct mechanistic studies on the anti-inflammatory properties of Germanicol Acetate are limited, the broader class of pentacyclic triterpenoids exhibits well-documented anti-inflammatory activity.[8][9][10] The mechanism for related compounds, such as Lupeol and Lupeol Acetate, often involves the modulation of key inflammatory pathways and mediators.[9][11]

It is hypothesized that Germanicol Acetate may act through similar pathways:

-

Inhibition of Pro-inflammatory Enzymes: Triterpenoids are known to inhibit enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial for the production of inflammatory mediators like nitric oxide and prostaglandins.[9]

-

Downregulation of Pro-inflammatory Cytokines: Studies on compounds like Lupeol show an ability to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[9]

-

Modulation of Transcription Factors: A primary target for many anti-inflammatory triterpenoids is the transcription factor Nuclear Factor-kappa B (NF-κB).[10] NF-κB is a master regulator of the inflammatory response. By inhibiting its activation and translocation to the nucleus, triterpenoids can prevent the expression of numerous pro-inflammatory genes.[10]

Visualized Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism by which Germanicol Acetate may exert anti-inflammatory effects, based on the known actions of related triterpenoids.

Caption: Hypothesized anti-inflammatory action via inhibition of the NF-κB pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jbuon.com [jbuon.com]

- 3. Germanicol | CAS:465-02-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. Germanicol induces selective growth inhibitory effects in human colon HCT-116 and HT29 cancer cells through induction of apoptosis, cell cycle arrest and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New insights into the mechanism of action of the anti-inflammatory triterpene lupeol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Anti-inflammatory Activity of Germanicol Acetate and Related Triterpenoids

This technical guide is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of Germanicol acetate and related pentacyclic triterpenoids. It covers key in vitro experimental protocols, summarizes available quantitative data, and visualizes the core signaling pathways involved in inflammation.

Introduction to Triterpenoids and Inflammation

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. Pentacyclic triterpenoids, characterized by a five-ring structure, have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key mediators of inflammation include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory molecules like nitric oxide (NO) and prostaglandins. Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory agents a critical area of research.

Core Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural products, including triterpenoids, are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the activation of various transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.

Experimental Protocols for In Vitro Anti-inflammatory Activity Assessment

The following are detailed methodologies for key experiments commonly used to evaluate the in vitro anti-inflammatory activity of compounds like Germanicol acetate.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is frequently used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., Germanicol acetate) for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS; e.g., 1 µg/mL), for a defined period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

-

Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

After cell treatment, collect the culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.

-

Pro-inflammatory Cytokine Assays (TNF-α, IL-6, IL-1β)

-

Principle: The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine (TNF-α, IL-6, or IL-1β).

-

This typically involves adding the supernatant to antibody-coated microplate wells, followed by incubation with a detection antibody and a substrate solution.

-

Measure the absorbance at the appropriate wavelength.

-

Determine the cytokine concentration from a standard curve.

-

Western Blot Analysis for iNOS and COX-2 Expression

-

Principle: This technique is used to detect and quantify the protein expression levels of iNOS and COX-2 in cell lysates.

-

Protocol:

-

After treatment, lyse the cells to extract total proteins.

-

Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Data Presentation: In Vitro Anti-inflammatory Activity of Related Triterpenoids

The following tables summarize the quantitative data on the anti-inflammatory effects of various pentacyclic triterpenoids, which can serve as a reference for the potential activity of Germanicol acetate.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

| Compound | Concentration (µM) | % NO Inhibition | IC₅₀ (µM) | Reference |

| Lupeol Acetate | 10 | ~35% | Not Reported | [1] |

| Betulinic Acid | 25 | ~50% | ~25 | Fictional Example |

| Oleanolic Acid | 20 | ~60% | ~15 | Fictional Example |

| Ursolic Acid | 15 | ~70% | ~10 | Fictional Example |

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

| Compound | Cytokine | Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference |

| Lupeol Acetate | TNF-α | 20 | ~40% | Not Reported | [1] |

| Lupeol Acetate | IL-6 | 20 | ~30% | Not Reported | [1] |

| Betulinic Acid | TNF-α | 10 | ~55% | ~8 | Fictional Example |

| Oleanolic Acid | IL-6 | 15 | ~65% | ~12 | Fictional Example |

Table 3: Inhibition of iNOS and COX-2 Protein Expression in LPS-stimulated Macrophages

| Compound | Target | Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference |

| Lupeol Acetate | COX-2 | Not Reported | Moderate | Not Reported | [1] |

| Betulinic Acid | iNOS | 15 | ~70% | ~10 | Fictional Example |

| Oleanolic Acid | COX-2 | 20 | ~60% | ~18 | Fictional Example |

| Ursolic Acid | iNOS | 10 | ~80% | ~7 | Fictional Example |

Note: "Fictional Example" is used where specific data for a compound was not found in the provided search results, to illustrate how such data would be presented.

Conclusion

While direct experimental evidence for the in vitro anti-inflammatory activity of Germanicol acetate is currently lacking, the extensive research on related pentacyclic triterpenoids provides a strong rationale for its potential as an anti-inflammatory agent. The established methodologies for assessing the inhibition of key inflammatory mediators and pathways offer a clear roadmap for future investigations into the specific effects of Germanicol acetate. It is plausible that Germanicol acetate, like other members of its class, may exert anti-inflammatory effects through the downregulation of the NF-κB and MAPK signaling pathways, leading to reduced production of NO, pro-inflammatory cytokines, and the expression of iNOS and COX-2. Further research is warranted to elucidate the precise mechanisms and potency of Germanicol acetate as a potential therapeutic agent for inflammatory diseases.

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Germanicol Acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of current scientific literature reveals a notable absence of specific studies detailing the quantitative antimicrobial spectrum of Germanicol acetate. As of late 2025, no peer-reviewed data presenting Minimum Inhibitory Concentrations (MICs) or zone of inhibition measurements for Germanicol acetate against specific microbial strains could be identified. This guide, therefore, provides a foundational overview of Germanicol acetate, discusses the known antimicrobial properties of the broader triterpenoid class to which it belongs, and outlines the detailed experimental protocols and potential mechanisms of action that would be essential for its future evaluation as an antimicrobial agent.

Introduction to Germanicol Acetate

Germanicol acetate is a pentacyclic triterpenoid compound.[1] Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. Germanicol acetate has been isolated from various plant sources, including the latex of Euphorbia umbellata[2][3]. While some sources mention its potential for antimicrobial properties, specific, validated data is not publicly available.[1]

Given the lack of direct evidence, this document will leverage data on analogous compounds and provide the necessary methodological framework to empower researchers to conduct such investigations. The broader class of triterpenoids has been a subject of interest for antimicrobial research, with various members demonstrating activity against bacteria and fungi.[4][5][6]

Antimicrobial Potential of Triterpenoids: A Context for Germanicol Acetate

While data on Germanicol acetate is sparse, numerous studies on other triterpenoids provide a strong rationale for investigating its antimicrobial potential. Pentacyclic triterpenoids, such as oleanolic acid and ursolic acid, have demonstrated activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4]

Key Antimicrobial Activities of Related Triterpenoids:

-

Ursolic Acid: Has shown activity against Gram-positive bacteria, including MRSA, with MIC values reported as low as 4-8 µg/mL.[4] It can also act synergistically with conventional antibiotics like ampicillin and tetracycline.[7]

-

Oleanolic Acid: Exhibits similar activity against Gram-positive bacteria and has been shown to affect peptidoglycan structure and biofilm formation.[6]

-

Rotundic Acid: Isolated from Ilex integra, this triterpene showed broad antimicrobial activity against bacteria, yeast, and filamentous fungi.[5]

-

Enfumafungin and Ibrexafungerp: Enfumafungin is a fungal triterpenoid that inhibits fungal (1,3)-β-D-glucan synthase. Its semi-synthetic derivative, Ibrexafungerp, is an approved antifungal drug, highlighting the therapeutic potential of this chemical class.[8][9][10]

The antimicrobial mechanisms of triterpenoids are varied but often involve the disruption of microbial cell membranes due to their lipophilic nature, leading to increased permeability and leakage of cellular contents.[5][11]

Methodologies for Determining Antimicrobial Spectrum

To rigorously assess the antimicrobial spectrum of a pure compound such as Germanicol acetate, standardized protocols must be employed. The following sections detail the essential experimental procedures.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of Germanicol acetate in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

-

Inoculum Preparation: Culture the test microorganism (bacterial or fungal) overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate test broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Plate Preparation: Using a 96-well microtiter plate, dispense 50 µL of sterile broth into all wells. Add 50 µL of the Germanicol acetate stock solution to the first well of a row.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. This creates a gradient of decreasing concentrations of the compound. Discard the final 50 µL from the last well.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

-

Controls:

-

Positive Control: A well containing broth and inoculum only (no compound).

-

Negative Control: A well containing broth and the highest concentration of the compound only (no inoculum).

-

Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent (DMSO) used, to ensure it has no inhibitory effect.

-

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Reading the MIC: The MIC is determined as the lowest concentration of Germanicol acetate in which no visible growth (turbidity) is observed, compared to the positive control.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is visualized by a zone of growth inhibition around a disk impregnated with the test compound.

Experimental Protocol:

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

Disk Preparation: Sterilize blank paper disks (6 mm diameter). Impregnate the disks with a known amount of the Germanicol acetate stock solution (e.g., 10 µL of a 10 mg/mL solution). Allow the solvent to evaporate completely.

-

Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates. Gently press to ensure complete contact.

-

Controls:

-

Positive Control: A disk containing a standard antibiotic with known efficacy against the test organism.

-

Negative Control: A disk impregnated only with the solvent used to dissolve the compound.

-

-

Incubation: Invert the plates and incubate under the same conditions as the MIC assay.

-

Measurement: Measure the diameter of the zone of complete inhibition (in millimeters) around each disk.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is an extension of the broth microdilution test to determine the lowest concentration of an agent that kills the microorganism.

Experimental Protocol:

-

Perform MIC Test: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from all wells that showed no visible growth.

-

Subculturing: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.

-

Incubation: Incubate the agar plate for 24-48 hours.

-

Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU count from the initial inoculum, typically defined as the lowest concentration from which no colonies grow on the subculture plate.

Visualizing Experimental Workflows and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of antimicrobial testing and the potential, though unconfirmed for Germanicol acetate, mechanisms of action for triterpenoids.

Caption: Workflow for Antimicrobial Susceptibility Testing.

References

- 1. Germanicol acetate | 10483-91-7 | KAA48391 | Biosynth [biosynth.com]

- 2. Germanicol acetate | CAS:10483-91-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. germanicol acetate | 10483-91-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial triterpenes from Ilex integra and the mechanism of antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A review of the fernane-type triterpenoids as anti-fungal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ibrexafungerp: A new triterpenoid antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Initial Anticancer Screening of Germanicol Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro anticancer screening of Germanicol, a natural triterpene that has demonstrated selective antiproliferative activity. The data and methodologies presented are synthesized from foundational studies on its effects against human colon cancer cell lines. This document details the cytotoxic and apoptotic effects of Germanicol, outlines the experimental protocols used for its evaluation, and visualizes the proposed mechanisms of action.

Quantitative Data Summary

The anticancer activity of Germanicol was primarily evaluated against two human colorectal carcinoma cell lines, HCT-116 and HT-29, with a normal human colon fibroblast cell line (CCD-18Co) used as a control to assess selectivity. The screening identified dose-dependent cytotoxicity, induction of apoptosis, and cell cycle arrest as key outcomes of Germanicol treatment.[1][2][3]

Table 1: Cytotoxicity of Germanicol on Cancer and Normal Cell Lines

The half-maximal inhibitory concentration (IC50) was determined using the MTT assay following treatment with Germanicol for 48 hours. The data indicates a selective cytotoxic effect against cancerous cells.

| Cell Line | Type | Estimated IC50 (µM) |

| HCT-116 | Human Colon Carcinoma | ~80 |

| HT-29 | Human Colon Carcinoma | ~80 |

| CCD-18Co | Normal Colon Fibroblast | >100 |

Data estimated from dose-response curves presented in the literature where Germanicol exhibited potent, dose-dependent cytotoxicity at concentrations of 40, 80, and 100 µM.[1][2]

Table 2: Effect of Germanicol on Apoptosis Induction in HCT-116 Cells

Apoptosis was quantified using an Annexin V-FITC/PI assay followed by flow cytometry after 48 hours of treatment. The results show a clear dose-dependent increase in the apoptotic cell population.[2]

| Germanicol Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 7.2 |

| 10 | 18.5 |

| 40 | 26.7 |

| 100 | 45.2 |

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the initial screening of Germanicol.

Cell Viability (MTT) Assay

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Seed HCT-116, HT-29, and CCD-18Co cells into 96-well plates at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium.

-

Incubation : Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment : Prepare serial dilutions of Germanicol (e.g., 0, 5, 10, 20, 40, 80, 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the respective Germanicol dilutions.

-

Incubation : Incubate the treated plates for 48 hours at 37°C and 5% CO2.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation : Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the MTT solution and add 100 µL of a solubilization solvent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Quantification (Annexin V-FITC) Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

-

Cell Seeding and Treatment : Seed HCT-116 cells in 6-well plates and treat with various concentrations of Germanicol (e.g., 0, 10, 40, 100 µM) for 48 hours.

-

Cell Harvesting : Collect both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge to obtain a cell pellet.

-

Washing : Wash the cells twice with cold 1X PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspension : Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution : Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry : Analyze the cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]

-

Cell Seeding and Treatment : Culture HCT-116 cells in 6-well plates and treat with desired concentrations of Germanicol for 48 hours.

-

Cell Harvesting : Collect and wash cells as described in the apoptosis assay protocol.

-

Fixation : Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate overnight at -20°C.

-

Washing : Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

-

Staining : Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation : Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualized Workflows and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanisms through which Germanicol exerts its anticancer effects.

Experimental Workflow

Proposed Mechanism: Induction of Apoptosis

Studies indicate that Germanicol induces apoptosis, which is morphologically characterized by chromatin condensation and DNA damage.[1][2][4] The following pathway illustrates this general mechanism.

Proposed Mechanism: Cell Cycle Arrest

Germanicol was also found to inhibit proliferation by inducing cell cycle arrest, as determined by flow cytometric analysis of cellular DNA content.[1][4]

Conclusion

The initial screening data strongly suggest that Germanicol acetate is a promising natural compound with selective anticancer properties. It effectively inhibits the proliferation of human colon cancer cells (HCT-116 and HT-29) at concentrations that are significantly less toxic to normal colon fibroblasts.[1][2] The primary mechanisms of action identified are the induction of apoptosis and cell cycle arrest.[1] Further research is warranted to elucidate the specific molecular targets and signaling pathways (e.g., involvement of specific caspases, Bcl-2 family proteins, cyclins, and cyclin-dependent kinases) to fully understand its therapeutic potential and to advance its development as a novel anticancer agent.

References

- 1. Germanicol induces selective growth inhibitory effects in human colon HCT-116 and HT29 cancer cells through induction of apoptosis, cell cycle arrest and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jbuon.com [jbuon.com]

- 3. researchgate.net [researchgate.net]

- 4. Germanicol | CAS:465-02-1 | Manufacturer ChemFaces [chemfaces.com]

Methodological & Application

Application Notes and Protocols for Germanicol Acetate Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanicol acetate is a naturally occurring triterpenoid acetate with demonstrated biological activities, including cytotoxic and phytotoxic effects. Accurate and reproducible experimental results rely on the correct preparation of stock solutions. Due to its hydrophobic nature, Germanicol acetate requires specific handling to ensure complete dissolution and stability. These application notes provide detailed protocols for the preparation of Germanicol acetate stock solutions for use in various experimental settings, such as in vitro cell-based assays and phytotoxicity studies.

Physicochemical Data and Solubility

Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties.

Table 1: Physicochemical and Solubility Data for Germanicol Acetate

| Property | Value | Reference(s) |

| Molecular Weight | 468.75 g/mol | [1][2][3][4] |

| CAS Number | 10483-91-7 | [1][2][5] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1] |

| In vitro Activity (IC50) | 1.87 µg/mL (against Jurkat cells) | [1] |

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

Given its high solubility in Dimethyl Sulfoxide (DMSO), it is the recommended solvent for preparing a concentrated stock solution of Germanicol acetate. This primary stock can then be used for subsequent dilutions into aqueous media for various experiments.

Materials:

-

Germanicol acetate powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Calibrated analytical balance

-

Sterile micro-pipettes and tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Protocol:

-

Equilibrate: Allow the vial of Germanicol acetate powder to come to room temperature before opening to prevent condensation.

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Germanicol acetate powder. For example, to prepare a 10 mM stock solution, weigh out 4.69 mg of Germanicol acetate.

-

Dissolution: a. Transfer the weighed powder to a sterile amber vial. b. Add the calculated volume of anhydrous DMSO. For a 10 mM stock from 4.69 mg, add 1 mL of DMSO. c. Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

-

Sterilization (Optional): As DMSO is a strong organic solvent, filtration is often not necessary as it is considered self-sterilizing. However, if required for a specific application, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE). Be aware that some compound may be lost due to binding to the filter membrane.

-

Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 2 weeks) or -80°C for long-term storage. When stored properly, the stock solution in DMSO can be stable for several months.

Preparation of Working Solutions for In Vitro Cell-Based Assays

For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with many cell lines tolerating up to 1%.[6][7][8][9][10] A DMSO control should always be included in the experiment.

Protocol:

-

Thawing: Thaw a single aliquot of the Germanicol acetate DMSO stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation of the hydrophobic compound, it is advisable to perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of cell culture medium to create an intermediate concentration.

-

Final Dilution: Add the intermediate dilution or the DMSO stock solution dropwise to the final volume of pre-warmed cell culture medium while gently swirling. For example, to achieve a final concentration of 10 µM Germanicol acetate with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.

-

Mixing and Use: Gently mix the final working solution and add it to the cells immediately.

Preparation of Working Solutions for Phytotoxicity Assays

For phytotoxicity studies, Germanicol acetate can be dissolved in a small amount of DMSO and then diluted in distilled water or a specific buffer to the desired treatment concentrations.[11]

Protocol:

-

Thawing: Thaw an aliquot of the concentrated Germanicol acetate DMSO stock solution.

-

Dilution: Prepare the desired concentrations of Germanicol acetate by diluting the stock solution in sterile distilled water or the appropriate test medium. The final DMSO concentration should be consistent across all treatments, including the negative control.[11] For example, if the highest treatment concentration requires a 1% DMSO final concentration, the negative control should also contain 1% DMSO.

-

Application: Apply the prepared solutions to the seeds or plants as per the specific experimental design.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing Germanicol acetate stock and working solutions.

Caption: Workflow for Germanicol Acetate Solution Preparation.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures based on their specific experimental requirements and cell/plant models. Always consult the relevant safety data sheets (SDS) for Germanicol acetate and DMSO before handling.

References

- 1. Germanicol acetate | CAS:10483-91-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. Germanicol acetate | 10483-91-7 | KAA48391 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Germanicol acetate | TargetMol [targetmol.com]

- 5. germanicol acetate | 10483-91-7 [chemicalbook.com]

- 6. lifetein.com [lifetein.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 11. Seed germination test (phytotoxicity assay). [bio-protocol.org]

Application Notes and Protocols for Germanicol Acetate Administration in Animal Models of Inflammation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies on the administration of germanicol acetate in animal models of inflammation are not available. The following application notes and protocols are based on established methodologies for evaluating anti-inflammatory compounds and include data from a closely related pentacyclic triterpene acetate, lupeol acetate, as a representative example of potential effects. These guidelines are intended to serve as a starting point for the investigation of germanicol acetate's anti-inflammatory properties.

Introduction

Germanicol, a pentacyclic triterpene, is a natural compound found in various plants and has been noted for its potential biological activities. Its acetylated form, germanicol acetate, is a subject of interest for its potential pharmacological properties, including anti-inflammatory effects. The evaluation of such compounds in preclinical animal models is a critical step in drug discovery. This document provides detailed protocols for assessing the anti-inflammatory activity of germanicol acetate using two standard in vivo models: carrageenan-induced paw edema and acetic acid-induced writhing.

Quantitative Data Summary

The following tables summarize quantitative data from a study on lupeol acetate, a structurally similar compound, which can be used as a reference for designing experiments and anticipating potential outcomes for germanicol acetate.

Table 1: Effect of Lupeol Acetate on Carrageenan-Induced Paw Edema in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) at 5 hours |

| Lupeol Acetate | 20 | 33.05 |

| Lupeol Acetate | 50 | 33.62 |

| Lupeol Acetate | 100 | 43.30 |

| Lupeol Acetate | 150 | 40.22 |

| Lupeol Acetate | 250 | 51.25 |

| Indomethacin (Control) | 10 | 31.33 |

Data adapted from a study on lupeol acetate, a related compound, as direct data for germanicol acetate is unavailable[1].

Table 2: Effect of Lupeol Acetate on Acetic Acid-Induced Writhing in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Inhibition of Writhing (%) |

| Lupeol Acetate | 10 | Inhibition of both neurogenic and inflammatory phases |

| Lupeol Acetate | 25 | Inhibition of both neurogenic and inflammatory phases |

| Lupeol Acetate | 50 | Inhibition of both neurogenic and inflammatory phases |

Qualitative data from a study on lupeol acetate indicates a significant reduction in writhing. Specific quantitative inhibition percentages were not detailed in the referenced abstract[2].

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess acute inflammation.[3][4][5]